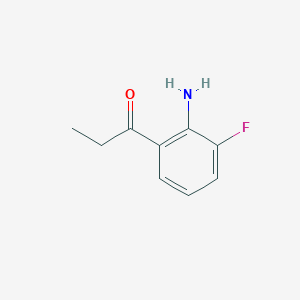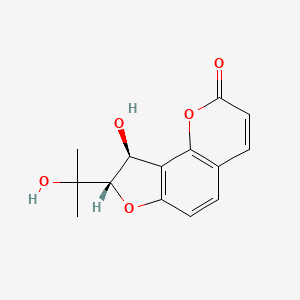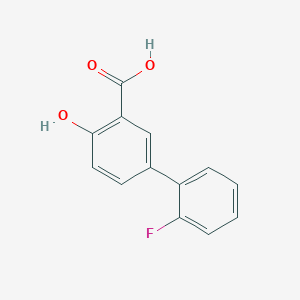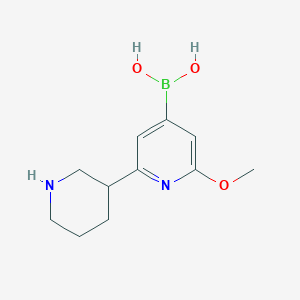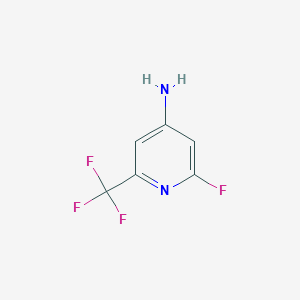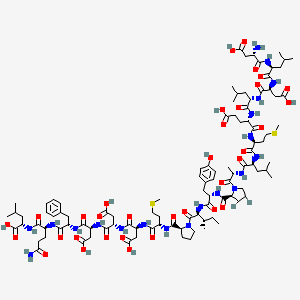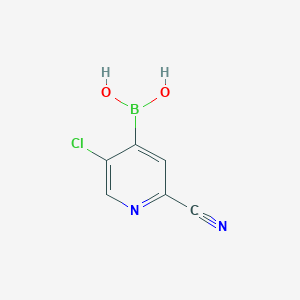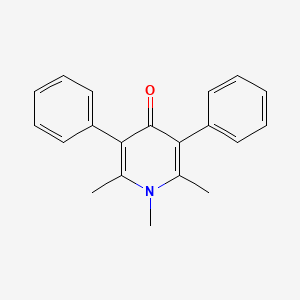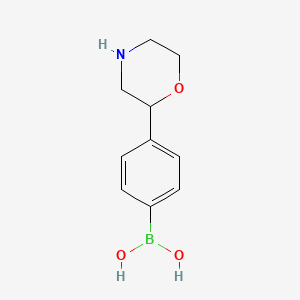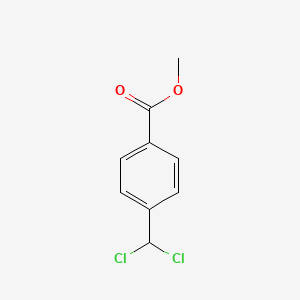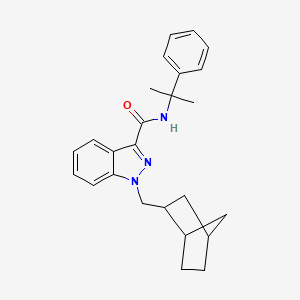
Cumyl-nbminaca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was first reported in a 2013 patent but was not identified as a designer drug until 2021, when it was detected by a forensic laboratory in Germany . The compound is known for its potent effects and is structurally similar to other synthetic cannabinoids.
準備方法
Cumyl-nbminaca is synthesized through a series of chemical reactions involving indazole-3-carboxamide as the core structure. The synthetic route typically involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through cyclization reactions involving hydrazine and ketones.
Attachment of Norbornyl Methyl Side Chain: The norbornyl methyl side chain is introduced through alkylation reactions.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the indazole core with appropriate amines under amide coupling conditions.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
Cumyl-nbminaca undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various derivatives of this compound with modified chemical properties.
科学的研究の応用
Cumyl-nbminaca has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological profile.
作用機序
Cumyl-nbminaca exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. This binding leads to the activation of signaling pathways that modulate various physiological processes. The compound’s high affinity for these receptors results in potent effects, including psychoactive and physiological responses .
類似化合物との比較
Cumyl-nbminaca is structurally similar to other synthetic cannabinoids such as:
- Cumyl-BC-HPMEGACLONE
- Cumyl-3TMS-PRINACA
- Cumyl-BC-HPMICA
Compared to these compounds, this compound features a norbornyl methyl side chain, which contributes to its unique chemical properties and potency .
特性
CAS番号 |
1631074-60-6 |
|---|---|
分子式 |
C25H29N3O |
分子量 |
387.5 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O/c1-25(2,20-8-4-3-5-9-20)26-24(29)23-21-10-6-7-11-22(21)28(27-23)16-19-15-17-12-13-18(19)14-17/h3-11,17-19H,12-16H2,1-2H3,(H,26,29) |
InChIキー |
MLRLLZWQYJJPEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CC5CCC4C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)
